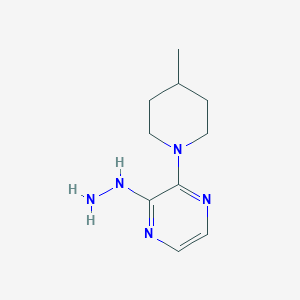
4-Methyl-N-(trimethylsilyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(trimethylsilyl)benzamide can be achieved through the direct condensation of 4-methylbenzoic acid and trimethylsilylamine. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The use of ultrasonic irradiation and solid acid catalysts can be scaled up to meet industrial demands, providing a green and sustainable approach to benzamide synthesis .
化学反応の分析
Types of Reactions
4-Methyl-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
4-Methyl-N-(trimethylsilyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Benzamide derivatives are known for their therapeutic properties, including antitumor and anti-inflammatory activities.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial materials
作用機序
The mechanism of action of 4-Methyl-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
Similar Compounds
4-Methylbenzamide: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N-(Trimethylsilyl)benzamide: Similar structure but without the methyl group on the benzene ring.
Uniqueness
4-Methyl-N-(trimethylsilyl)benzamide is unique due to the presence of both the methyl and trimethylsilyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
特性
CAS番号 |
61511-51-1 |
|---|---|
分子式 |
C11H17NOSi |
分子量 |
207.34 g/mol |
IUPAC名 |
4-methyl-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NOSi/c1-9-5-7-10(8-6-9)11(13)12-14(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChIキー |
QDZZXHOGBBVBRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




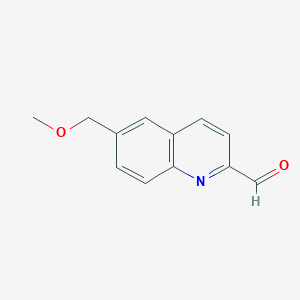
![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)

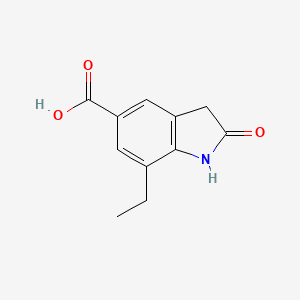
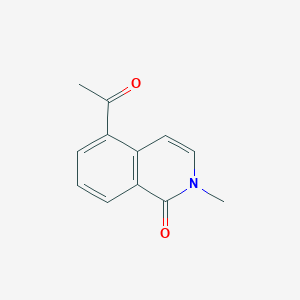
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)

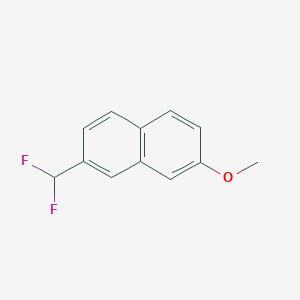

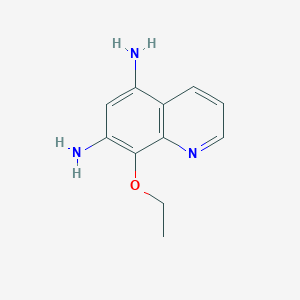
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)
